N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine
Beschreibung
N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine is a complex heterocyclic compound that belongs to the class of triazolothiadiazines.
Eigenschaften
CAS-Nummer |
892679-23-1 |
|---|---|
Molekularformel |
C18H17N5S2 |
Molekulargewicht |
367.5g/mol |
IUPAC-Name |
N,N-dimethyl-4-[3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C18H17N5S2/c1-22(2)14-10-8-13(9-11-14)17-21-23-16(19-20-18(23)25-17)12-24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
FWBOBWMQXQCSQZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine involves multiple steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with N,N-dimethylaniline in the presence of a catalytic amount of piperidine under reflux conditions . The reaction typically proceeds with moderate yields and requires careful control of reaction conditions to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for further biological studies.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The molecular pathways involved include the upregulation of pro-apoptotic genes like P53 and Bax, and the downregulation of anti-apoptotic genes like Bcl2 .
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine can be compared with other triazolothiadiazine derivatives:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar core structures but differ in their substituents and specific biological activities. N,N-dimethyl-N-(4-{3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
